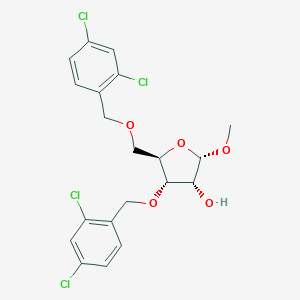

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula for this compound is C20H20Cl4O5. Its average mass is 482.182 Da and its monoisotopic mass is 480.006500 Da12.Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis Techniques : This compound is synthesized from D-ribofuranose using hydroxyl protection, selective O-2-de-protection, and oxidation methods. A specific synthesis example achieved a yield of 79.1% for O-2-de-protection using 2,4-dichlorobenzyl chloride as a protective reagent and 91.8% for oxidation using DMP as an oxidant (Leng Yi-xin, 2009).

Precursor to Nucleosides : Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, including this compound, are extensively used as synthons to construct 2'-C-branched ribonucleosides. These compounds are crucial in the synthesis of diverse nucleoside analogues, demonstrating their importance in nucleic acid chemistry (Nan-Sheng Li, Jun Lu, J. Piccirilli, 2007).

Formation of Glycosides : The compound serves as a key component in the synthesis of glycosides with bis(indole) aglycone. These synthesized glycosides, including the ribofuranosides and analogous glycosides of indolo[2,3-a]furano(or pyrrolo)[3,4-c]carbazol-5,7-diones, have been studied for their cytotoxic activities against human tumor cell lines (L. Garaeva, A. A. Bakhmedova, I. V. Iartseva, S. I. Mel'nik, V. Adanin, 2003).

Chemical Transformations

Chemical Modification : Research has shown the transformation of related compounds like methyl 2,3-anhydro-alpha-D-ribofuranoside into various derivatives, illustrating the potential for chemical modifications of this class of compounds (G. Adiwidjaja, O. Schulze, J. Voss, J. Wirsching, 2000).

Conformational Analysis : Studies involving similar ribofuranosyl nucleosides have been performed to understand their conformational behavior, which can provide insights into the structural properties of this compound (G. Sivets, E. Kalinichenko, I. Mikhailopulo, 2007).

Applications in Nucleoside Analogue Synthesis

- Nucleoside Analogues Production : This compound and its derivatives play a significant role in the production of various nucleoside analogues, including modifications with fluorine atoms and other functional groups, which have applications in therapeutics and biochemical research (Jing-Dong Ye, X. Liao, J. Piccirilli, 2005).

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWEUXISBNCCJ-WTGUMLROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)